2-(1H-Imidazole-4-yl)-1H-indole
Description
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-9-8(3-1)5-10(14-9)11-6-12-7-13-11/h1-7,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXRJPBGZDMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction employs a palladium catalyst (PdCl₂(dppf), 5 mol%), cesium fluoride (3.0 equiv.), and benzyltriethylammonium chloride (BnEt₃NCl, 5 mol%) in a toluene-water biphasic system. Microwave heating at 110°C for 1 hour facilitates the cross-coupling, yielding 2-(1H-imidazole-4-yl)-1H-indole (3v ) in 20% yield after chromatographic purification. The modest yield underscores challenges in steric hindrance and competing side reactions, such as protodehalogenation of the imidazole precursor.
Mechanistic Insights
The palladium catalyst mediates oxidative addition with 4-iodoimidazole, followed by transmetallation with the boronic acid. Reductive elimination then forges the C–C bond between the imidazole C4 and indole C5 positions. The use of CsF enhances boron-to-palladium transmetallation efficiency, while BnEt₃NCl stabilizes the palladium intermediate.
Multi-Step Synthesis via Indole NH Protection
A sequential strategy involving indole NH protection and imidazole ring construction was reported by Kumar et al. (2011). This method avoids direct coupling and instead builds the imidazole moiety onto a prefunctionalized indole.
Stepwise Procedure
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Protection of Indole NH : Indole-5-carboxaldehyde (16 ) is treated with phenylsulfonyl chloride in dichloromethane, yielding N-protected indole 17 (82% yield).
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Imidazole Ring Formation : Reaction of 17 with glyoxal (40% aqueous) and ammonium hydroxide at 60°C for 12 hours generates 2-aryl-imidazole 18 .
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Deprotection : Removal of the phenylsulfonyl group using tetrabutylammonium fluoride (TBAF) in THF affords the target compound in 45% overall yield.
Advantages and Limitations
This route offers precise control over imidazole substitution but requires multiple protection/deprotection steps, increasing synthetic complexity. The use of glyoxal introduces regioselectivity challenges, as competing pathways may yield 4- or 5-substituted imidazoles.
One-Pot Tandem Cyclization
A patent by CN103524512A (2013) describes a one-pot method for synthesizing indole-imidazole hybrids, though adaptation is required for the target compound.
Key Steps
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Condensation : Indole-5-amine reacts with α-ketoaldehyde in acetic acid at 80°C, forming an imine intermediate.
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Cyclization : Addition of ammonium acetate induces imidazole ring closure via intramolecular nucleophilic attack.
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Oxidation : Air oxidation or catalytic MnO₂ finalizes aromatization, yielding the product in 65–70% yield.
Scalability Considerations
The one-pot approach minimizes intermediate isolation, enhancing atom economy (94.25%) and reducing waste. However, reproducibility for electron-deficient indoles remains unverified.
Catalytic C–H Functionalization
Recent advances in C–H activation, exemplified by CN102603646B (2012), utilize iron catalysts to direct coupling between indole and preformed imidazole derivatives.
Procedure Highlights
Mechanistic Pathway
The iron catalyst facilitates indole C2–H bond activation, followed by coupling with 4-iodoimidazole via a radical pathway. This method bypasses traditional cross-coupling prerequisites but suffers from moderate efficiency.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the reaction conditions .
Scientific Research Applications
Structural Characteristics and Synthesis
2-(1H-Imidazole-4-yl)-1H-indole features an indole ring fused with an imidazole moiety, which enhances its pharmacological profile. The synthesis of this compound typically involves multi-step reactions that incorporate both indole and imidazole derivatives. Various synthetic routes have been reported, including the use of transition metal catalysts for efficient formation.
Anticancer Activity
Recent studies have highlighted the potential of 2-(1H-Imidazole-4-yl)-1H-indole as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit tumor cell proliferation effectively.
Case Study: Inhibition of Tumor Cell Proliferation
- A study demonstrated that specific derivatives of 2-(1H-Imidazole-4-yl)-1H-indole showed significant cytotoxicity against various cancer cell lines.
- Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MDA-MB-231 | 6.49 |
| Derivative B | HeLa | 8.23 |
| Derivative C | A549 | 5.67 |
These findings suggest that the imidazole-indole structure may interact with key cellular pathways involved in cancer progression.
Antimicrobial Properties
The antimicrobial efficacy of 2-(1H-Imidazole-4-yl)-1H-indole has been evaluated against various bacterial strains. The results indicate promising antibacterial activity.
Case Study: Antibacterial Activity Evaluation
- Jain et al. synthesized several derivatives and assessed their activity against Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Results
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound 1 | 20 |
| Compound 2 | 25 |
| Compound 3 | 15 |
The data show that certain derivatives exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in inhibiting viral replication mechanisms.
Case Study: Inhibition of Viral Replication
- Verma et al. reported that specific indole derivatives demonstrated inhibitory effects against influenza A virus.
Table 3: Antiviral Activity Data
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound X | Influenza A | 7.53 |
| Compound Y | Coxsackie B4 | 0.4 |
These results indicate that the imidazole-indole structure can effectively target viral pathogens, providing a basis for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-4-yl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Structural and Electronic Differences
4-(1H-Tetrazol-5-yl)-1H-Indole ():
- Structural Difference : Replaces the imidazole with a tetrazole ring (four nitrogen atoms).
- Electronic Impact : Tetrazole’s electron-withdrawing nature increases acidity (pKa ~4.9) compared to imidazole (pKa ~14.5 for conjugate acid), affecting solubility and reactivity.
- Pharmacological Relevance : Tetrazole-indole hybrids exhibit anticancer and antimicrobial activities due to enhanced hydrogen-bonding capacity .
- 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(Trifluoromethyl)phenyl]-1H-Indole (): Structural Difference: Features a methylene bridge between imidazole and indole, with a trifluoromethylphenyl substituent. Impact on Bioactivity: The trifluoromethyl group increases lipophilicity, improving membrane permeability.
- 4-(1H-Imidazol-1-yl)benzaldehyde (): Core Structure: Benzaldehyde substituted with imidazole instead of indole. Functional Role: The aldehyde group enables Schiff base formation, useful in coordination chemistry and catalysis.
2.3. Crystallographic and Conformational Insights
- 4-(1H-Tetrazol-5-yl)-1H-Indole (): Dihedral angles between indole and tetrazole rings average 42.5°, indicating moderate planarity disruption. This non-planar geometry may reduce stacking interactions compared to fully conjugated systems .
2-[(1H-Imidazol-1-yl)methyl]-1-[4-(Trifluoromethyl)phenyl]-1H-Indole ():
Key Comparative Data
Q & A
Q. What are the standard synthetic routes for 2-(1H-imidazole-4-yl)-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as 1,2-diamines with α-halo ketones or aldehydes under acidic conditions. For example, imidazole ring formation can be catalyzed by Lewis acids like zinc chloride, while indole derivatives may require cross-coupling reactions or nucleophilic substitutions . Optimizing reaction time, temperature (e.g., reflux in acetic acid), and stoichiometric ratios of precursors is critical for improving yields. Multi-step purification via column chromatography or recrystallization is often necessary to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy helps identify functional groups like NH or C=O. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry and intermolecular interactions . For example, bond angles and torsional parameters derived from crystallography can explain conformational stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity, or pH). To address this, standardize assays using positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates. Comparative studies with structural analogs (e.g., fluorophenyl or trifluoromethyl derivatives) can isolate substituent effects on bioactivity . Additionally, molecular docking simulations (using software like AutoDock) may predict binding affinities to targets like tubulin or kinases, aligning experimental data with computational models .
Q. What strategies optimize crystallographic refinement for 2-(1H-imidazole-4-yl)-1H-indole derivatives?
High-resolution data (≤1.0 Å) and low R-factor values (<0.05) are achievable using SHELXL for small-molecule refinement. Key steps include:
- Data collection : Use synchrotron radiation for enhanced resolution.
- Twinned crystals : Apply the Hooft parameter or twin-law matrices in SHELXD to deconvolute overlapping reflections .
- Hydrogen bonding : Restrain NH groups using DFIX or DANG commands to account for anisotropic displacement parameters .
Q. How does substituent variation at the imidazole and indole rings affect physicochemical properties?
Electron-withdrawing groups (e.g., -CF₃) increase solubility in polar solvents but may reduce membrane permeability. Computational tools like COSMO-RS predict logP and solubility trends, while Hammett constants quantify electronic effects on reactivity. For example, fluorophenyl substituents enhance metabolic stability but may alter π-π stacking interactions in protein binding .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Library design : Synthesize analogs with systematic substitutions (e.g., -CH₃, -Cl, -OCH₃) at the imidazole C-2 and indole C-3 positions .
- Biological assays : Use dose-response curves (IC₅₀/EC₅₀) to quantify potency. Pair with cytotoxicity assays (e.g., MTT) to calculate selectivity indices .
- Data normalization : Include internal standards in HPLC or LC-MS workflows to correct for batch-to-batch variability .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate stability : Protect reactive groups (e.g., NH via Boc or Fmoc) during harsh reaction conditions .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to minimize side reactions .
- Scale-up : Optimize solvent volume and stirring rates using Design of Experiments (DoE) methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
